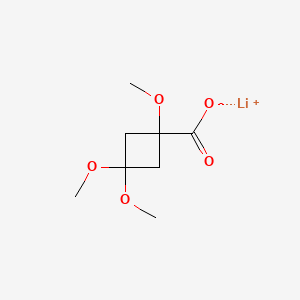![molecular formula C7H9F2NO2 B13467656 Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13467656.png)
Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-2,2-difluorobicyclo[111]pentane-1-carboxylate is a compound of significant interest in the field of organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate typically involves a multi-step process. One common method starts with the cyclopropanation of α-allyldiazoacetates, followed by a reaction with difluorocarbene in a one-pot process . This method allows for the rapid formation of the difluorobicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclopropanation: The bicyclic structure can be further modified through cyclopropanation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene, diazo compounds, and various catalysts such as chiral dirhodium tetracarboxylate . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the bicyclic core.
Aplicaciones Científicas De Investigación
Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties due to its fluorinated bicyclic structure.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its unique bicyclic structure. The presence of fluorine atoms can enhance the compound’s binding affinity to certain targets, potentially leading to increased potency and selectivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluorobicyclo[1.1.1]pentane: Shares the same bicyclic core but lacks the amino and carboxylate groups.
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: Similar structure but without the fluorine atoms.
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate: Contains an iodine atom instead of fluorine.
Uniqueness
Methyl 3-amino-2,2-difluorobicyclo[111]pentane-1-carboxylate is unique due to the presence of both amino and carboxylate groups along with the difluorinated bicyclic core
Propiedades
Fórmula molecular |
C7H9F2NO2 |
|---|---|
Peso molecular |
177.15 g/mol |
Nombre IUPAC |
methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C7H9F2NO2/c1-12-4(11)5-2-6(10,3-5)7(5,8)9/h2-3,10H2,1H3 |
Clave InChI |
OVTOGNGDUQFNFH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC(C1)(C2(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



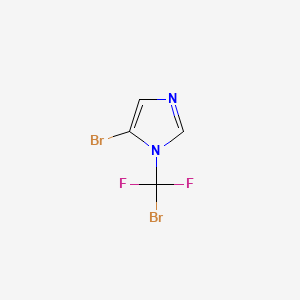
![Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13467582.png)
![Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13467583.png)
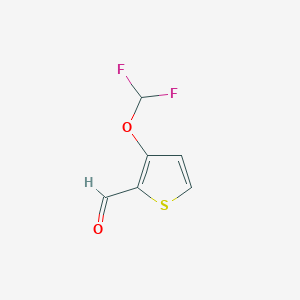
![Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B13467607.png)



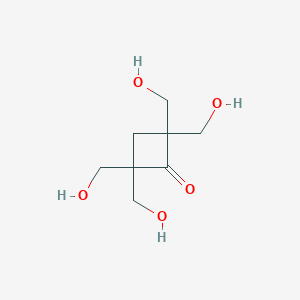
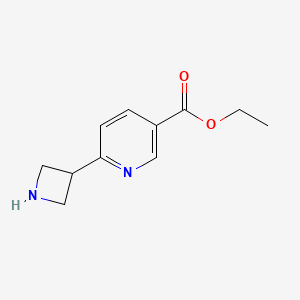
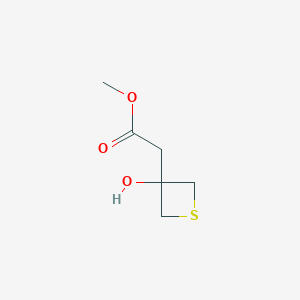
![Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate](/img/structure/B13467623.png)
